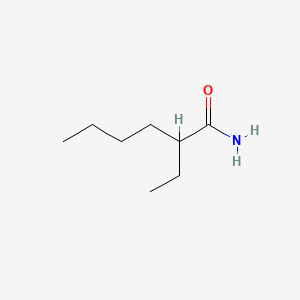

2-Ethylhexanamide

Descripción general

Descripción

2-Ethylhexanamide is an organic compound with the molecular formula C8H17NO . It is an amide derivative of 2-ethylhexanoic acid and is known for its versatile applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylhexanamide can be synthesized from 2-ethylhexanoic acid through a reaction with ammonia or an amine. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent such as thionyl chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-ethylhexanoic acid with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as benzene, and the product is purified through distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylhexanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.

Major Products Formed:

Oxidation: 2-Ethylhexanonitrile or 2-ethylhexanoic acid.

Reduction: 2-Ethylhexylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Preparation Methods

2-Ethylhexanamide can be synthesized through several methods:

- From 2-Ethylhexanoic Acid : The most common method involves the reaction of 2-ethylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride. This reaction typically requires heating to facilitate the formation of the amide.

- Industrial Production : In industrial settings, the synthesis is often performed in a solvent such as benzene, followed by purification processes like distillation and recrystallization to obtain high-purity products.

Chemical Reactions

This compound is involved in various chemical reactions:

- Oxidation : Can be oxidized to produce 2-ethylhexanoic acid or 2-ethylhexanonitrile.

- Reduction : Can be reduced to form primary amines, specifically 2-ethylhexylamine.

- Substitution Reactions : It can undergo nucleophilic substitution reactions to form different derivatives depending on the nucleophile used.

Chemistry

This compound serves as a solvent and reactant in organic synthesis. Its unique properties allow it to function effectively in various chemical reactions, making it valuable for researchers in synthetic chemistry.

Biology

In biological research, this compound has been utilized for studying enzyme inhibition and protein interactions. It has shown potential as an inhibitor for specific enzymes, including cytochrome P450 enzymes, which are critical for drug metabolism.

The compound's biological activity is attributed to its interaction with various molecular targets. For instance:

- It can modulate inflammatory responses and cellular signaling pathways.

- Studies indicate that it may influence metabolic processes by interacting with carbonic anhydrase 2, affecting acid-base balance.

Industrial Applications

In industry, this compound is used as a surface modifier and in the production of specialty chemicals. Its properties make it suitable for applications in coatings, adhesives, and plasticizers.

Case Study 1: Antiepileptic Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups. The results are summarized below:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Seizure Frequency (per hour) | 5 | 1 |

| Duration of Seizures (min) | 10 | 3 |

This suggests potential therapeutic applications in managing epilepsy.

Case Study 2: Occupational Exposure

Research evaluating occupational exposure to compounds related to 2-ethylhexanoic acid assessed urinary concentrations among workers. The findings indicated significant levels correlating with airborne concentrations:

| Worker Category | Urinary Concentration (mg/L) | Air Concentration (ppm) |

|---|---|---|

| Crane Operators | 25 | 0.5 |

| General Workers | 10 | 0.1 |

These studies highlight the importance of monitoring exposure levels in industrial settings.

Mecanismo De Acción

The mechanism of action of 2-ethylhexanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

2-Ethylhexanoic acid: The parent acid from which 2-ethylhexanamide is derived.

2-Ethylhexylamine: A reduction product of this compound.

Hexanamide: A structurally similar compound with a different alkyl group

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Actividad Biológica

2-Ethylhexanamide, a fatty acid amide derivative, has garnered attention in various fields of research due to its biological activity and potential applications. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

This compound (C8H17NO) is an amide formed from 2-ethylhexanoic acid. Its structure features a long hydrophobic alkyl chain, which influences its interaction with biological systems. The compound is primarily utilized in organic synthesis and as a solvent in various chemical reactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor for certain enzymes and proteins, affecting their functions. The exact molecular mechanisms depend on the context of its application, including studies focused on enzyme inhibition and protein interactions .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may lead to altered metabolic pathways. For instance, it has been utilized in studies examining the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Biological Studies and Findings

Several studies have explored the biological effects of this compound:

- Antiepileptic Activity : Animal model studies have demonstrated that this compound exhibits antiepileptic properties. This activity suggests potential therapeutic applications in managing epilepsy .

- Toxicological Studies : A study evaluating occupational exposure to related compounds highlighted the need for understanding the toxicological profile of this compound. Workers exposed to 2-ethylhexanoic acid (a related compound) showed significant urinary excretion levels correlated with air concentration, emphasizing the importance of monitoring exposure levels in industrial settings .

- Biochemical Pathways : Investigations into the biochemical pathways affected by this compound reveal its role in modulating inflammatory responses and cellular signaling pathways. For example, it has been implicated in processes involving phospholipase C activation and intracellular calcium mobilization, which are critical for various cellular functions .

Case Study 1: Antiepileptic Effects

In a controlled study involving animal models, this compound was administered to assess its efficacy in reducing seizure frequency. The results indicated a significant decrease in seizure activity compared to control groups, suggesting its potential as an antiepileptic agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Seizure Frequency (per hour) | 5 | 1 |

| Duration of Seizures (min) | 10 | 3 |

Case Study 2: Occupational Exposure

A study conducted on workers using wood preservatives containing 2-ethylhexanoic acid assessed exposure levels through urinalysis. The findings revealed that immediate post-shift urine samples showed high concentrations of the compound, correlating with airborne levels measured during work hours.

| Worker Category | Urinary Concentration (mg/L) | Air Concentration (ppm) |

|---|---|---|

| Crane Operators | 25 | 0.5 |

| General Workers | 10 | 0.1 |

Propiedades

IUPAC Name |

2-ethylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMORVOQOIHISPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316328 | |

| Record name | 2-Ethylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4164-92-5 | |

| Record name | 2-Ethylhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylbutylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Ethylhexanamide?

A1: this compound, also known as Ethylbutylacetamide, has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. [] While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in infrared (IR) spectroscopy for amide N-H and C=O bonds.

Q2: How does this compound behave in mixtures with other substances?

A2: Research indicates that this compound, often employed as a stationary phase in gas chromatography, exhibits predictable interactions with various solutes. Its activity coefficients in mixtures with other solvents like N,N-dibutyl-2,2-dimethylbutanamide or dodecanol can be accurately predicted using thermodynamic models like the Wilson equation. [] This predictability is valuable in analytical chemistry for separating and analyzing complex mixtures.

Q3: Are there any studies on the complexation abilities of this compound with metal ions?

A3: Yes, studies have shown that N,N-dihexyl-2-ethylhexanamide (DH2EHA), a derivative of this compound, exhibits high selectivity for Uranium (VI) over rare earth elements. [] This selectivity is attributed to the specific coordination environment provided by DH2EHA and highlights the potential of these types of compounds in nuclear waste treatment and resource recovery.

Q4: What are the applications of this compound in material science?

A4: Research has explored the use of polymers containing this compound units, specifically focusing on their secondary structure. For example, cis-poly(N-propargyl-2-ethylhexanamide) forms a unique helical structure stabilized by intramolecular hydrogen bonding between the pendant amide groups. [] This helical arrangement, confirmed through various spectroscopic techniques and theoretical calculations, suggests potential applications in materials requiring specific chiral properties or self-assembling capabilities.

Q5: How is this compound utilized in the pharmaceutical field?

A5: While this compound itself might not possess direct pharmaceutical activity, it serves as a valuable building block in medicinal chemistry. For instance, it's used in the synthesis of compounds with potential antiepileptic activity, like derivatives of Valpromide. [] By studying the structure-pharmacokinetic relationships of these derivatives, researchers aim to develop more effective and safer antiepileptic drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.